molecular formula C10H10BrNO B3059266 3-(4-Bromobenzoyl)azetidine CAS No. 960402-28-2

3-(4-Bromobenzoyl)azetidine

Cat. No.: B3059266
CAS No.: 960402-28-2
M. Wt: 240.10
InChI Key: CGPAHSQPUFYIAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromobenzoyl)azetidine is a chemical compound with the molecular formula C10H10BrNO. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a 4-bromobenzoyl group attached to it.

Mechanism of Action

Mode of Action

The exact mode of action of 3-(4-Bromobenzoyl)azetidine is currently unknown . The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the target, inhibiting its activity, or modulating its function in some other way.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound like this compound . These factors could include temperature, pH, and the presence of other molecules or compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromobenzoyl)azetidine typically involves the reaction of 4-bromobenzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Bromobenzoyl chloride+AzetidineThis compound+HCl\text{4-Bromobenzoyl chloride} + \text{Azetidine} \rightarrow \text{this compound} + \text{HCl} 4-Bromobenzoyl chloride+Azetidine→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromobenzoyl)azetidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The azetidine ring can be oxidized to form azetidinones, which are valuable intermediates in organic synthesis.

    Reduction Reactions: The carbonyl group in the 4-bromobenzoyl moiety can be reduced to form alcohol derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substituted azetidines
  • Azetidinones
  • Alcohol derivatives of this compound .

Scientific Research Applications

3-(4-Bromobenzoyl)azetidine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings

Comparison with Similar Compounds

    3-(4-Chlorobenzoyl)azetidine: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and binding properties due to the halogen’s nature.

    3-(4-Fluorobenzoyl)azetidine: Contains a fluorine atom, leading to variations in electronic effects and biological activity.

    3-(4-Methylbenzoyl)azetidine: The presence of a methyl group instead of a halogen alters the compound’s hydrophobicity and steric interactions.

Uniqueness: 3-(4-Bromobenzoyl)azetidine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable tool in various research applications .

Properties

IUPAC Name

azetidin-3-yl-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-9-3-1-7(2-4-9)10(13)8-5-12-6-8/h1-4,8,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPAHSQPUFYIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801289835
Record name 3-Azetidinyl(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960402-28-2
Record name 3-Azetidinyl(4-bromophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=960402-28-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinyl(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801289835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Bromobenzoyl)azetidine
Reactant of Route 2
Reactant of Route 2
3-(4-Bromobenzoyl)azetidine
Reactant of Route 3
Reactant of Route 3
3-(4-Bromobenzoyl)azetidine
Reactant of Route 4
Reactant of Route 4
3-(4-Bromobenzoyl)azetidine
Reactant of Route 5
Reactant of Route 5
3-(4-Bromobenzoyl)azetidine
Reactant of Route 6
Reactant of Route 6
3-(4-Bromobenzoyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.